(Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a carbohydrazonoyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 2-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylthiazole moiety. Finally, the carbohydrazonoyl cyanide group is introduced through a reaction with cyanogen bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine or hydroxylamine.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .
Industry
In industry, (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. For example, the nitrophenyl group can undergo redox reactions, influencing the activity of enzymes involved in oxidative stress pathways. The thiazole ring can interact with protein active sites, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: A precursor in the synthesis of (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide, known for its use in organic synthesis.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecabonitrile (ROY): Known for its polymorphic forms and applications in materials science.
Uniqueness
(Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a nitrophenyl group, a thiazole ring, and a carbohydrazonoyl cyanide moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
(2Z)-N-(2-nitroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2S/c18-10-14(21-20-13-8-4-5-9-16(13)22(23)24)17-19-15(11-25-17)12-6-2-1-3-7-12/h1-9,11,20H/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMIIMYVZZIGNW-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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